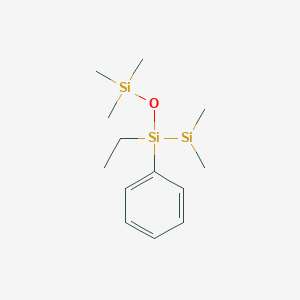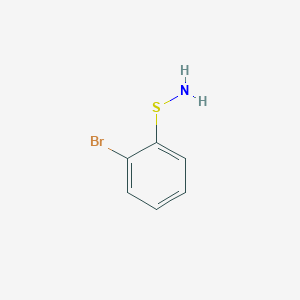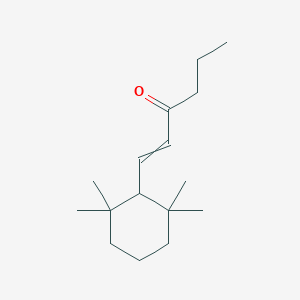
1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one is an organic compound with the molecular formula C₁₆H₂₈O It is characterized by a cyclohexyl ring substituted with four methyl groups and a hexenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,6,6-tetramethylcyclohexyl)hex-1-en-3-one typically involves the reaction of 2,2,6,6-tetramethylcyclohexanone with hex-1-en-3-one under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding alcohols or ketones.
Reduction: Reduction reactions can yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes.
Scientific Research Applications
1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(2,2,6,6-tetramethylcyclohexyl)hex-1-en-3-one exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one: This compound has one less methyl group on the cyclohexyl ring.
1-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-1-penten-3-one: This compound has a different alkyl chain and cyclohexyl ring structure.
Uniqueness: 1-(2,2,6,6-Tetramethylcyclohexyl)hex-1-en-3-one is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of a hexenone chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
825637-08-9 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
1-(2,2,6,6-tetramethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C16H28O/c1-6-8-13(17)9-10-14-15(2,3)11-7-12-16(14,4)5/h9-10,14H,6-8,11-12H2,1-5H3 |
InChI Key |
KKGIJOFCCCBKQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Diethoxyphosphoryl)oxy]-1-methylpyridin-1-ium iodide](/img/structure/B14217050.png)
![Acetamide, N-[(1R,2R)-2-(4-morpholinyl)cyclohexyl]-](/img/structure/B14217051.png)
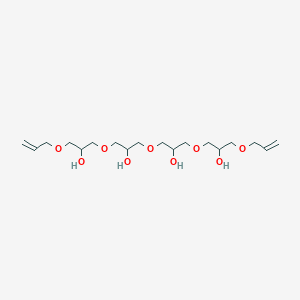
![Silane, [(2,3-dihydro-1H-inden-1-yl)methoxy]trimethyl-](/img/structure/B14217062.png)
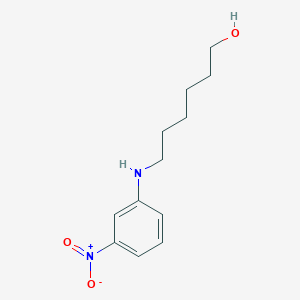
![N-[Cyano(2,3-dimethoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217072.png)
![N-[1-(2,3-Dimethoxyphenyl)prop-2-en-1-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14217077.png)
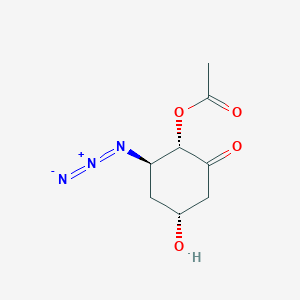
![1,3-Bis(3-hexyl[2,2'-bithiophen]-5-yl)propane-1,3-dione](/img/structure/B14217105.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-](/img/structure/B14217119.png)

![4-[Methyl(pentadecyl)amino]benzaldehyde](/img/structure/B14217127.png)
